Lyoniside
Vue d'ensemble
Description
Lyoniside is a lignan glycoside that can be isolated from the rhizomes and stems of bilberry (Vaccinium myrtillus L.) . It exhibits antioxidant, allelopathic, and antifungal activities . Lyoniside has been found to exhibit radical scavenging properties with an IC50 value of 23 μg/mL in DPPH assay . It inhibits the mycelial growth of Fusarium oxysporum and Mucor hiemalis at 50 μg/mL with inhibitory rates of 78% and 80%, respectively .
Synthesis Analysis
The biosynthesis of lyoniside involves several steps, particularly the formation of the C2–C7′ linkage . Three putative biosynthetic intermediates of lyoniside, syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol, were isolated from wood . The stereochemistry of the isolated lignans was determined as (±)-syringaresinol, (8S,8′S)- (−)-5,5′-dimethoxylariciresinol, (8S,8′S)- (+)-5,5′-dimethoxysecoisolariciresinol, and (8R,8′R)- (+)-lyoniresinol .
Molecular Structure Analysis
The molecular formula of Lyoniside is C27H36O12 . Its structure includes a tetrahydronaphthalene lignan found in Lyonia ovalifolia var. elliptica .
Chemical Reactions Analysis
Lyoniside can be transformed into lyoniresinol using Woodfordia fruticosa flowers . This transformation process was observed over an 8-day period, during which most of the lyoniside was converted to lyoniresinol .
Physical And Chemical Properties Analysis
Lyoniside appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The molecular weight of Lyoniside is 552.6 .
Applications De Recherche Scientifique
Biosynthesis of Syringyl Lignans and Tetrahydronaphthalene Lignans
Lyoniside is a typical syringyl lignan, as well as a tetrahydronaphthalene lignan found in Lyonia ovalifolia var. elliptica . The steps leading to the biosynthesis of syringyl lignans and tetrahydronaphthalene and naphthalene lignans, especially the formation of the C2–C7′ linkage, have not been elucidated .
Stereochemistry of Lignans
The stereochemistry (enantiomeric composition and absolute configuration) of the isolated lignans were determined as (±)-syringaresinol, (8S,8′S)-(−)-5,5′-dimethoxylariciresinol [46% enantiomeric excess (e.e.)], (8S,8′S)-( +)-5,5′-dimethoxysecoisolariciresinol (91% e.e.), and (8R,8′R)-(+)-lyoniresinol (42% e.e.) .
Isolation from Ethanol Extracts
Lyoniside (9-O- -D-xylopyranosyl(+)lyoniresinol) was obtained from ethanol extracts of rhizomes and stems of bilberry (Vaccinium myrtillus L.) .
Mécanisme D'action
Target of Action
Lyoniside, a lignan glycoside, primarily targets promastigotes and intracellular amastigotes . These are different developmental stages of the parasite Leishmania donovani, which causes the disease leishmaniasis . Lyoniside also exerts an inhibitory effect on the germination and growth of Pinus sylvestris .
Mode of Action
Lyoniside interacts with its targets by exhibiting cytotoxic effects . It effectively kills L. donovani amastigotes inside macrophages in vitro . The compound’s interaction with its targets leads to significant changes, including the death of the parasites .
Biochemical Pathways
It is known that lyoniside and saracoside, another lignan glycoside, demonstrate strong anti-leishmanial efficacies . This suggests that these compounds may affect the biochemical pathways related to the survival and replication of L. donovani parasites.
Pharmacokinetics
It is known that lyoniside is a natural product isolated from the stem barks ofCanarium bengalense . More research is needed to understand the ADME properties of lyoniside and their impact on its bioavailability.
Result of Action
The primary result of lyoniside’s action is the death of L. donovani amastigotes, both in vitro and in a BALB/c mice model of leishmaniasis . This leads to a reduction in the parasite burden, demonstrating the compound’s potential as an anti-leishmanial candidate .
Action Environment
The environment can influence the action, efficacy, and stability of lyoniside. It is known that lyoniside is isolated from the stem barks of Canarium bengalense , suggesting that the compound may be influenced by the plant’s growth conditions
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O12/c1-34-17-7-13(8-18(35-2)23(17)31)20-15(10-38-27-25(33)22(30)16(29)11-39-27)14(9-28)5-12-6-19(36-3)24(32)26(37-4)21(12)20/h6-8,14-16,20,22,25,27-33H,5,9-11H2,1-4H3/t14-,15-,16+,20+,22-,25+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDZRGQRNHELQM-VEKSOEEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(CO4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318597 | |
Record name | Lyoniside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol | |
CAS RN |
34425-25-7 | |
Record name | Lyoniside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34425-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lyoniside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Lyoniside?
A1: Lyoniside is an aryl tetralin lignan glycoside commonly found in various plant species. It is often found alongside other lignans and is known for exhibiting various pharmacological activities.
Q2: From which plants can Lyoniside be isolated?
A2: Lyoniside has been isolated from a variety of plants, including Saraca asoca, Tilia amurensis, Rumex hastatus, Vaccinium corymbosum, Cissus repens, Lagerstroemia balansae, Rhododendron primulaeflorum, Craibiodendron henryi, Saraca indica, Yua thomsonii, Rhododendron mucronulatum, Ulmus pumila, Rhododendron lepidotum, Rhododendren anthopogonoides, Indigofera stachyoides, Ampelopsis brevipedunculata, Altingia chinensis, and Crataegus pinnatifida [, , , , , , , , , , , , , , , , , ].
Q3: What is the traditional use of plants containing Lyoniside?
A3: Plants rich in Lyoniside, such as Saraca asoca, have been traditionally used in systems of medicine like Ayurveda to address women’s health issues, including menstrual disorders [, ].
Q4: What are some extraction methods used to obtain Lyoniside?
A4: Traditional extraction methods like decoction have been used to obtain Lyoniside []. Research has also explored more efficient techniques like microwave-assisted extraction to maximize yield [].
Q5: What is the molecular formula and weight of Lyoniside?
A5: The molecular formula of Lyoniside is C28H36O13, and its molecular weight is 580.57 g/mol [].
Q6: Are there any spectroscopic data available for identifying Lyoniside?
A6: Yes, researchers commonly use techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry to confirm the identity and purity of isolated Lyoniside [, , ].
Q7: Can Lyoniside be biotransformed?
A7: Yes, Lyoniside can be biotransformed into its aglycone, Lyoniresinol. A study demonstrated this conversion using Woodfordia fruticosa flowers [, ].
Q8: How is Lyoniside content typically analyzed?
A8: Several methods are employed, including High-Performance Thin Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) often coupled with UV detection [, ]. These techniques allow for the quantification of Lyoniside in plant extracts.
Q9: What are some of the potential pharmacological activities of Lyoniside?
A9: Research suggests that Lyoniside may possess neuroprotective, anti-inflammatory, and DNA Topoisomerase IB inhibitory activities [, , ]. Further studies are needed to fully understand these effects.
Q10: Has Lyoniside demonstrated neuroprotective effects?
A10: Yes, a study showed that Lyoniside, along with other compounds from Tilia amurensis, exhibited neuroprotective activity against glutamate-induced oxidative stress in HT22 cells, a model for neuronal cell death [].
Q11: What is the significance of Lyoniside's DNA Topoisomerase IB inhibitory activity?
A11: DNA Topoisomerase IB is an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can disrupt these processes and has implications in cancer research. Lyoniside, isolated from Saraca indica, demonstrated the potential to inhibit this enzyme [].
Q12: Is there any information on the structure-activity relationship (SAR) of Lyoniside?
A12: While specific SAR studies focusing on Lyoniside are limited in the provided research, the presence of the aglycone, Lyoniresinol, after biotransformation suggests that the glycoside moiety might play a role in its bioavailability or metabolism [, ]. More focused research is needed to understand the impact of structural modifications on its activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.